molecular formula C12H12N2O4 B1296914 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid CAS No. 6939-92-0

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Cat. No.: B1296914
CAS No.: 6939-92-0
M. Wt: 248.23 g/mol
InChI Key: RUWPCCQWDIAGAJ-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O4. It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with two carbonyl groups at positions 2 and 5. The compound also features a phenyl group attached to the imidazolidinone ring and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid typically involves the reaction of an appropriate imidazolidinone derivative with a phenyl-substituted reagent under controlled conditions. One common method involves the use of a phenyl isocyanate and an imidazolidinone derivative in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid: Similar structure but lacks the phenyl group.

    4-Phenylimidazolidine-2,5-dione: Similar imidazolidinone ring but different substituents.

Uniqueness

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is unique due to the presence of both the phenyl group and the propanoic acid moiety, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPCCQWDIAGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6939-92-0
Record name NSC38743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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